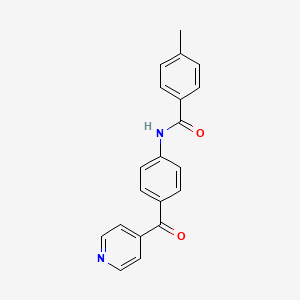

N-(4-isonicotinoylphenyl)-4-methylbenzamide

Description

N-(4-Isonicotinoylphenyl)-4-methylbenzamide is a synthetic benzamide derivative characterized by a 4-methylbenzamide core substituted with a 4-isonicotinoylphenyl group. The 4-methylbenzamide scaffold is frequently employed in medicinal chemistry due to its ability to mimic ATP-binding motifs in kinase targets and its versatility in accommodating diverse substituents for optimizing pharmacological properties .

Properties

IUPAC Name |

4-methyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-14-2-4-17(5-3-14)20(24)22-18-8-6-15(7-9-18)19(23)16-10-12-21-13-11-16/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOASXBQTDJERNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isonicotinoylphenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-isonicotinoylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

N-(4-isonicotinoylphenyl)-4-methylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the study of protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-isonicotinoylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 4-methylbenzamide derivatives is highly dependent on the substituent attached to the benzamide nitrogen. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of 4-Methylbenzamide Derivatives

Pharmacological and Kinetic Differences

- Kinase Inhibition : Compounds like N-(3-trifluoromethylphenyl)-4-methylbenzamide exhibit broad-spectrum kinase inhibition (e.g., PDGFRα, Abl) due to their ATP-mimetic design. The trifluoromethyl group enhances hydrophobic interactions with kinase pockets . In contrast, the imidazole-pyridinylethynyl substituent in Inhibitor 153 improves specificity for the Bcr-Abl T315I mutant but compromises bioavailability .

- HDAC Selectivity : Substituents on the hexyl linker (e.g., fluorine in Compound 136) modulate HDAC isotype selectivity. Compound 109 shows 6-fold selectivity for HDAC1 over HDAC3, while Compound 136 reduces this ratio to 3-fold, highlighting the role of electronic effects in enzyme binding .

- Antimicrobial Activity: Pyrazoline-linked analogs (e.g., N-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbonothioyl)-4-methylbenzamide) demonstrate moderate antimicrobial activity, with substituents like halogens (Cl, F) influencing potency and solubility .

Biological Activity

N-(4-Isonicotinoylphenyl)-4-methylbenzamide, identified by its CAS number 356084-42-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings.

Chemical Structure and Properties

The compound features a structural framework that includes an isonicotinoyl group attached to a phenyl ring, with a methyl group on the para position of the benzamide. The molecular formula is .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isonicotinoyl Group : This involves the reaction of isonicotinic acid with an appropriate amine.

- Benzamide Formation : The introduction of the 4-methyl group occurs through acylation reactions where the isonicotinoyl moiety reacts with 4-methylbenzoyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound. In vitro tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- K562 (Chronic Myelogenous Leukemia)

- MCF-7 (Breast Adenocarcinoma)

- HeLa (Cervical Carcinoma)

Table 1 summarizes the IC50 values for this compound in comparison to known protein kinase inhibitors.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 2.5 | K562 |

| Imatinib | <0.1 | K562 |

| Sorafenib | 2.90 | MCF-7 |

| Nilotinib | <0.1 | HeLa |

The compound demonstrates a mechanism involving inhibition of specific protein kinases that are crucial for cancer cell proliferation.

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit protein kinases. This interaction alters kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. The specific binding sites and conformational changes induced by this compound are areas of ongoing research.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : A study published in PMC8657793 assessed the compound's ability to inhibit cell growth across multiple cancer types, confirming its potential as a therapeutic agent.

- In Vivo Models : Animal studies are underway to further investigate its pharmacokinetics and therapeutic efficacy in live models, with preliminary results indicating promising outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.